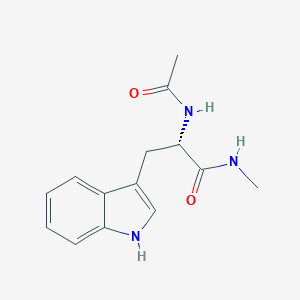

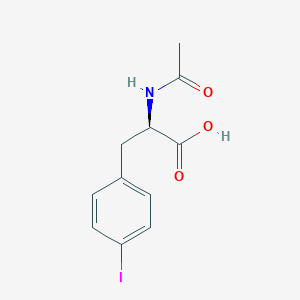

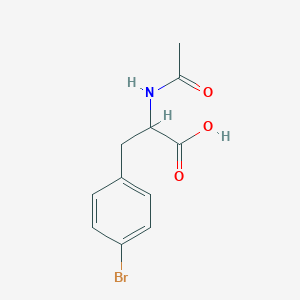

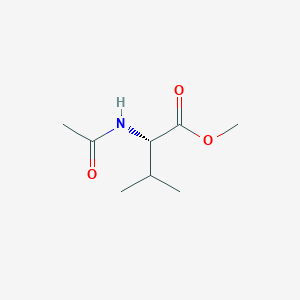

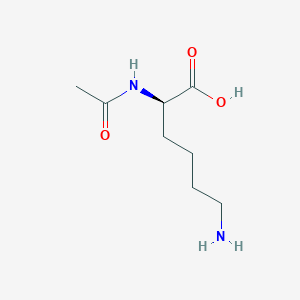

(R)-2-Acetamido-6-aminohexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Acetamido-6-aminohexanoic acid, or R-AAH, is an amino acid derivative that has been widely studied due to its potential applications in a variety of scientific fields. It is a chiral compound, meaning it has two distinct forms, (R)- and (S)-AAH, which are mirror images of each other. R-AAH has been used in a variety of ways, including as a reagent in chemical synthesis, as a substrate for enzyme catalysis, and as a tool to study protein structure and function.

科学的研究の応用

Hydrophobic and Flexible Structural Element

- Use in Chemical Synthesis and Industry : (R)-2-Acetamido-6-aminohexanoic acid, known for its hydrophobic and flexible structure, plays a significant role in the chemical synthesis of modified peptides. It's also important in the polyamide synthetic fibers industry, particularly in nylon production (Markowska et al., 2021).

Enzyme Inhibition Studies

- Inhibition of Bacterial Glutamic Acid Decarboxylase : (R)-2-Acetamido-6-aminohexanoic acid analogues have been found to inhibit bacterial glutamic acid decarboxylase in a time-dependent and irreversible manner. This has implications in understanding enzyme mechanisms and potential therapeutic applications (Jung et al., 1978).

Metabolic and Biochemical Studies

- Metabolites in Clinical Trials : In clinical trials, hexamethylene bisacetamide, which is induced to differentiate in various cancer cell lines, was shown to metabolize into several compounds including 6-acetamidohexanoic acid. This highlights its role in metabolic pathways (Callery et al., 1986).

- Regenerative Effect in Burn Treatment : A derivative of N-acetyl-6-aminohexanoic acid demonstrated pro-regenerative properties in treating thermal skin burns in rats. This suggests its potential use in regenerative medicine (Andrianova, 2020).

Molecular Recognition Studies

- Receptor for Zwitterionic Amino Acids : A study involving the molecular recognition of various amino acids, including 6-aminohexanoic acid, with a heteroditopic receptor combining a cyclen and a crown ether moiety, showed the ability of these receptors to bind specific amino acids (Bernier et al., 2012).

Enzymatic Degradation of Nylon Oligomers

- Degradation of Nylon Oligomers : Research on Flavobacterium sp. KI72 showed that this bacterium possesses genes enabling it to degrade nylon oligomers such as 6-aminohexanoic acid cyclic dimer. This has potential applications in bioremediation and understanding microbial adaptation (Negoro et al., 1983).

特性

IUPAC Name |

(2R)-2-acetamido-6-aminohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYYWZRYIYDQJM-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633551 |

Source

|

| Record name | N~2~-Acetyl-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58840-79-2 |

Source

|

| Record name | N~2~-Acetyl-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。